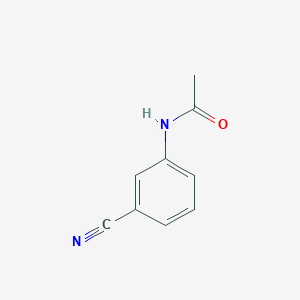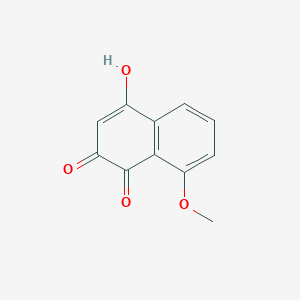
4-Hydroxy-8-methoxynaphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-8-methoxynaphthalene-1,2-dione (also known as lawsone or henna) is a natural organic compound that has been used for centuries as a dye for hair, skin, and nails. It is extracted from the leaves of the henna plant and has been found to have several medicinal properties. In recent years, it has gained attention in the scientific community for its potential use in cancer treatment.
Mecanismo De Acción
The mechanism of action of lawsone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and survival. It has also been shown to induce DNA damage and oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Lawsone has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation and cancer progression. It has also been found to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase, which protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using lawsone in lab experiments is that it is a natural compound that is relatively easy to obtain and work with. It also has a wide range of potential applications, from anti-inflammatory to anti-cancer research. However, one limitation is that lawsone can be unstable and may degrade over time, making it difficult to use in long-term studies.
Direcciones Futuras
There are several potential future directions for research on lawsone. One area of interest is its potential use in combination with other anti-cancer agents to enhance their effectiveness. Another area is the development of new methods for synthesizing and stabilizing lawsone for use in long-term studies. Additionally, there is potential for research on the use of lawsone in other areas such as wound healing and skin care.
Métodos De Síntesis
Lawsone can be extracted from the leaves of the henna plant through a process of drying, grinding, and extraction with a solvent such as ethanol. It can also be synthesized in the lab through a series of chemical reactions starting with 2-naphthol and 1,4-benzoquinone.
Aplicaciones Científicas De Investigación
Lawsone has been found to have several potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been found to have potential as an anti-cancer agent, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells.
Propiedades
Número CAS |
13261-50-2 |
|---|---|
Fórmula molecular |
C11H8O4 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
4-hydroxy-8-methoxynaphthalene-1,2-dione |
InChI |
InChI=1S/C11H8O4/c1-15-9-4-2-3-6-7(12)5-8(13)11(14)10(6)9/h2-5,12H,1H3 |
Clave InChI |
MTISENNBNSTRHU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C(=O)C(=O)C=C2O |
SMILES canónico |
COC1=CC=CC2=C1C(=O)C(=O)C=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



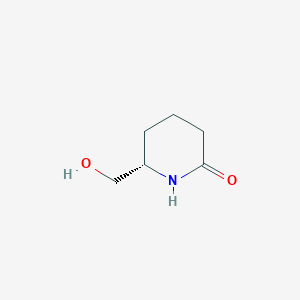
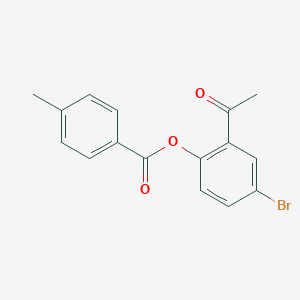
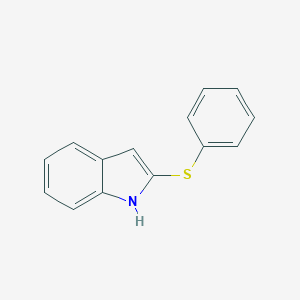

![2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-](/img/structure/B184218.png)
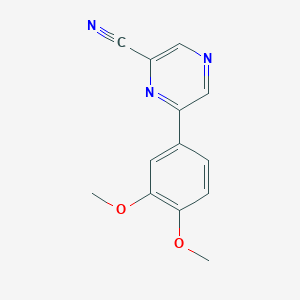
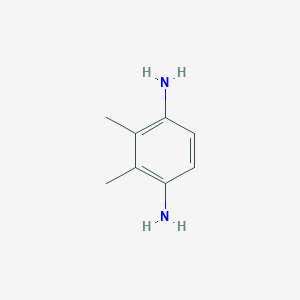



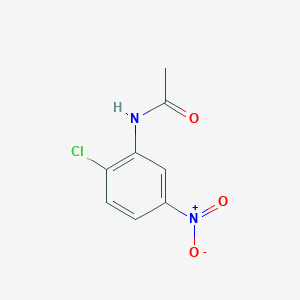
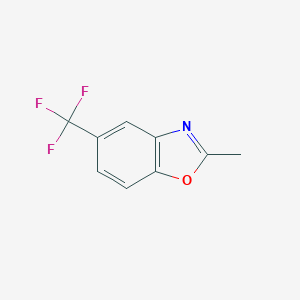
![1-Naphthalenol, 4-[(4-chlorophenyl)azo]-](/img/structure/B184233.png)
